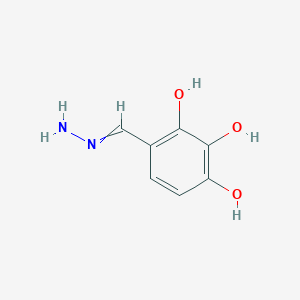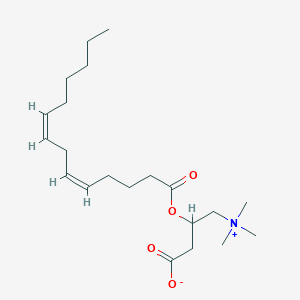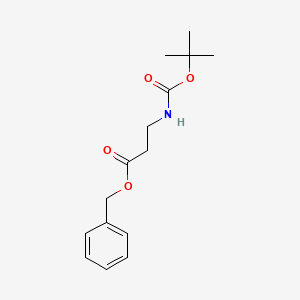
rac-trans-Sertralinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-trans-Sertraline Hydrochloride is a synthetic, non-naturally occurring compound that has become increasingly popular for use in laboratory experiments due to its wide range of applications and its relative low cost. This compound has been used in numerous studies to investigate the effects of various drugs, hormones, and other substances on the body and its biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antidepressivum {svg_1} {svg_2}
Sertralin, der pharmazeutisch aktive Bestandteil von Zoloft®, ist ein etabliertes Antidepressivum {svg_3}. Es gehört zur Klasse der selektiven Serotonin-Wiederaufnahmehemmer, die die Serotoninspiegel im Nervensystem erhöhen {svg_4}. Dies hat sowohl stimmungsaufhellende als auch depressive Wirkungen {svg_5}.
Chemoenzymatische Synthese {svg_6}
Ein chemoenzymatischer Ansatz wurde für die Herstellung von Sertralin entwickelt {svg_7}. Ketoreductasen (KREDs) wurden eingesetzt, um einen wichtigen chiralen Vorläufer zu erhalten {svg_8}. Die Bioreduktion des racemischen Tetralons zeigte eine ausgezeichnete Enantioselektivität und Diastereomerenverhältnis {svg_9}.
Antitumoraktivität {svg_10}
Mehrere Studien haben über die vielversprechenden Antitumorwirkungen von Sertralin, sowohl allein als auch in Kombination, in verschiedenen Arten von Krebszelllinien berichtet {svg_11}. Es verringert die Zellviabilität, Proliferation, Migration und Invasion, induziert Apoptose und verursacht einen Zellzyklusarrest in verschiedenen Arten von Krebszellen {svg_12}.
Modulation der Autophagie {svg_13}
Sertralin kann die Autophagie modulieren {svg_14}. Autophagie ist ein zellulärer Prozess, der an der Degradation und dem Recycling von zellulären Komponenten beteiligt ist, und er wurde in eine Reihe von Gesundheits- und Krankheitszuständen verwickelt {svg_15}.
Induktion der Bildung reaktiver Sauerstoffspezies (ROS) {svg_16}
Sertralin kann die Bildung reaktiver Sauerstoffspezies (ROS) induzieren {svg_17}. ROS sind chemisch reaktive Moleküle, die Sauerstoff enthalten, und ihre Bildung kann zu oxidativem Stress führen, der Zellen schädigen kann {svg_18}.
Interferenz mit zellulären Signalwegen {svg_19}
Sertralin zielt auf wichtige zelluläre Signalwege ab, die an der Tumorentstehung beteiligt sind, wie den TNF-MAP4K4-JNK-Signalweg, den antiapoptotischen Signalweg PI3K/Akt/mTOR und die AMPK/mTOR-Achse {svg_20}. Es greift auch in die TCTP/P53-Rückkopplungsschleife und in die zytosolischen freien Ca 2+-Spiegel ein {svg_21}.
Wirkmechanismus
Target of Action
Rac-trans-Sertraline Hydrochloride, commonly known as Sertraline, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant . Its primary target is the serotonin transporter (5-HTT) , an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . This inhibition of reuptake leads to an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Pharmacokinetics
Sertraline’s pharmacokinetics is characterized by large between-subject variability and inconsistent reports for oral bioavailability . After a single oral dose, Sertraline’s maximum concentration (Cmax) and area under the curve (AUC ∞) increase proportionally between 50 and 200 mg, and bioavailability increases nonlinearly with dose from 5 to 50 mg and plateaus afterwards . The absorption of Sertraline is time-dependent and best described by a sigmoidal Emax function of time after dose .
Result of Action
The molecular and cellular effects of Sertraline’s action involve changes in the intracellular vesicle transport system. In the absence of its putative protein target, Sertraline targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .
Action Environment
The action, efficacy, and stability of Sertraline can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the pH of the environment can influence the ionization state of Sertraline, potentially affecting its absorption and distribution within the body .
Biochemische Analyse
Biochemical Properties
Rac-trans-Sertraline Hydrochloride interacts with various enzymes and proteins in the body. It specifically inhibits the re-exploitation of serotonin in the brain . This compound is a strong base with pKa = 9.8, allowing it to react with acids to form salts .
Cellular Effects
Rac-trans-Sertraline Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Rac-trans-Sertraline Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It specifically inhibits the reuptake of serotonin in the brain, thereby increasing the levels of serotonin in the nervous system .
Metabolic Pathways
Rac-trans-Sertraline Hydrochloride is involved in the serotonin reuptake metabolic pathway . It interacts with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its levels in the nervous system .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-trans-Sertraline Hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzyl chloride", "N,N-dimethyl-3-(2-aminoethyl)aniline", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 3,4-dichlorobenzyl chloride is reacted with N,N-dimethyl-3-(2-aminoethyl)aniline in the presence of sodium hydroxide to form the intermediate 3-(2-dimethylaminoethyl)-3,4-dichlorobenzylamine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "Step 3: The amine hydrochloride is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: The diazonium salt is then reduced with sodium bisulfite to form the corresponding hydrazine.", "Step 5: The hydrazine is then treated with sodium carbonate and ethanol to form rac-trans-Sertraline Hydrochloride.", "Step 6: The product is isolated and purified through recrystallization from water." ] } | |
CAS-Nummer |
79617-99-5 |
Molekularformel |
C17H16Cl3N |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine;hydrochloride |
InChI |
InChI=1S/C17H15Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12H,7,9H2,1H3;1H |
InChI-Schlüssel |
VUWMBIAOLDXLOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Synonyme |
(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; trans-(±)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Hydrochloride; rel-(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-meth |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








